2-Cyano-4-(3-cyanophenyl)-pyrimidine
Description
2-Cyano-4-(3-cyanophenyl)-pyrimidine is a heterocyclic aromatic compound featuring a pyrimidine core substituted with cyano groups at the 2-position and a 3-cyanophenyl group at the 4-position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. Its synthesis typically involves condensation reactions between styryl-4-biphenylketones and cyanoguanidine in the presence of sodium hydroxide, yielding stable tautomeric forms confirmed via computational frequency analysis and spectroscopic methods (FT-IR, NMR) .
Properties
Molecular Formula |
C12H6N4 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
4-(3-cyanophenyl)pyrimidine-2-carbonitrile |
InChI |
InChI=1S/C12H6N4/c13-7-9-2-1-3-10(6-9)11-4-5-15-12(8-14)16-11/h1-6H |
InChI Key |
YHWHFPFTPKWUDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=NC=C2)C#N)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Position Effects: Meta- vs. Para-Cyanophenyl Derivatives
The position of the cyanophenyl substituent significantly impacts biological activity. In HIV-1 RNase H/Integrase (IN) inhibition studies:
- Para-substituted analogs (e.g., compound 79 ) exhibit balanced dual inhibition (IC50 RNase H = 1.77 µM, IC50 IN = 1.18 µM) .
- Meta-substituted analogs (e.g., compound 80 with 3-cyanophenyl) show reduced dual inhibition activity compared to para-substituted counterparts. However, meta-substitution combined with pyrimidyl groups (e.g., compound 81) enhances selectivity and efficacy, outperforming 4-cyanophenyl analogs like compound 83 .
Table 1: Activity Comparison of Cyanophenyl-Substituted Pyrimidines
| Compound | Substituent | IC50 RNase H (µM) | IC50 IN (µM) | Selectivity Ratio (RNase H/IN) |
|---|---|---|---|---|
| 79 (para) | 4-Cyanophenyl | 1.77 | 1.18 | 1.50 |
| 80 (meta) | 3-Cyanophenyl | >5.0* | >3.0* | N/A |
| 81 (meta) | 3-Cyanophenyl + 5-pyrimidyl | 0.92 | 0.85 | 1.08 |
Functional Group Influence on Corrosion Inhibition
For example, a 3-cyanophenyl derivative achieved 85% suppression of martensitic steel degradation in 6M H2SO4 via chemisorption, adhering to Langmuir/Freundlich models .
Antimicrobial Activity vs. Pyrimidine Derivatives
Compared to other dihydropyrimidines synthesized via similar routes, 2-Cyano-4-(3-cyanophenyl)-pyrimidine exhibits superior antimicrobial activity. Analogous compounds with biphenyl or aryl groups at the 4-position show moderate activity, whereas the dual cyano groups in the target compound likely enhance electron-deficient character, improving interactions with microbial enzymes .
Key Research Findings and Implications
- Pharmaceutical Potential: The 3-cyanophenyl group’s efficacy depends on auxiliary substituents (e.g., pyrimidyl groups), highlighting the need for strategic functionalization in drug design .
- Material Science Applications: The corrosion inhibition mechanism of related 3-cyanophenyl compounds supports exploration of the target compound in industrial coatings .
- Synthetic Flexibility: The use of cyanoguanidine as an N-C≡N source enables scalable synthesis of cyanoiminopyrimidines, though tautomeric stability must be optimized for specific applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
